molecular formula C13H19ClN2O3 B1439913 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220037-62-6

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1439913
CAS No.: 1220037-62-6
M. Wt: 286.75 g/mol
InChI Key: MYTFEBLDDZODSK-UHFFFAOYSA-N
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Description

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a nitro-substituted phenoxy group attached to the piperidine ring via a methylene bridge. The compound’s structure includes a 4-methyl-2-nitrophenoxy moiety, which introduces electron-withdrawing (nitro) and alkyl (methyl) groups to the aromatic ring.

Properties

IUPAC Name

3-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTFEBLDDZODSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Halogenation of Methylphenol Precursors

The initial step involves nitration of 2-fluoro-5-halotoluene or similar methyl-substituted phenols to yield 4-methyl-2-nitrophenol derivatives. The nitration is typically carried out under controlled conditions, extending reaction times to improve yield (up to 16 hours), resulting in nitrated intermediates with yields between 64% and 72%.

Nucleophilic Substitution with Piperidine

The nitro-substituted aromatic compound undergoes nucleophilic aromatic substitution where the fluorine or halogen atom ortho to the nitro group is replaced by a piperidine derivative, often 4-N-Boc-aminopiperidine. This reaction is conducted in solvents such as dimethylformamide (DMF) at elevated temperatures (~80 °C) for extended periods (up to 38 hours), affording the corresponding piperidine-substituted nitroanilines in yields ranging from 63% to 72%.

Formation of the Methylene Bridge and Reduction

The methylene linkage between the piperidine nitrogen and the phenoxy group can be introduced via reductive alkylation or related methods. For example, reductive alkylation of 4-N-Boc-aminopiperidine with tetrahydro-4H-pyran-4-one using sodium cyanoborohydride as a reductant and phase transfer catalysts has been reported, followed by Boc-deprotection to yield the free amine intermediate.

Reduction of the nitro group to the corresponding amine is typically accomplished using Raney nickel and hydrazine hydrate, providing the o-phenylenediamine intermediate with good yields (~63%). Alternative hydrogenation catalysts such as palladium on carbon or PtO2 can also be used under hydrogen atmosphere.

Salt Formation

The free base of the piperidine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid or by crystallization from suitable solvents, yielding the hydrochloride salt of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine.

Industrial and Laboratory Scale Considerations

Industrial synthesis often optimizes these steps for scale-up by employing continuous flow reactors and automated systems to improve yield, purity, and reproducibility. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled. For example, the reaction of 2-Methyl-4-nitrophenol with piperidine in the presence of N-ethyl-N,N-diisopropylamine base and 1-methyl-2-pyrrolidinone solvent at 150 °C for 24 hours has been reported as an efficient synthetic method for large-scale production.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nitration of methylphenol HNO3, extended reaction time (up to 16 h) 64-72 Produces 4-methyl-2-nitrophenol derivatives
2 Nucleophilic aromatic substitution 4-N-Boc-aminopiperidine, DMF, 80 °C, 38 h 63-72 Substitution of halogen/fluorine by piperidine
3 Reductive alkylation NaBH3CN, tetrahydro-4H-pyran-4-one, phase transfer catalyst ~86 (intermediate) Introduces methylene bridge; Boc protection used
4 Nitro group reduction Raney Ni, hydrazine hydrate, hydrogenation ~63 Converts nitro to amine group
5 Salt formation HCl treatment or crystallization Quantitative Forms hydrochloride salt of final compound

Research Findings and Analysis

  • The use of chiral auxiliaries and protecting groups such as Boc (tert-butoxycarbonyl) on the piperidine nitrogen facilitates selective reactions and purification steps.
  • The reductive amination and hydrogenation steps are critical for achieving high enantiomeric excess and purity, especially when chiral centers are involved.
  • Reaction times and temperatures are optimized to balance yield and selectivity; prolonged nitration and substitution reactions increase yield but require careful control to avoid side reactions.
  • Industrial methods emphasize solvent choice and base selection to improve reaction efficiency and scalability, with solvents like 1-methyl-2-pyrrolidinone and bases like N-ethyl-N,N-diisopropylamine being preferred.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or methanol.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-[(4-Methyl-2-aminophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation: 3-[(4-Carboxy-2-nitrophenoxy)methyl]piperidine.

Scientific Research Applications

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Piperidine hydrochlorides with aromatic substituents are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of structurally related compounds based on substituent variations, molecular characteristics, and available data.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Piperidine Hydrochloride Derivatives
Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Properties/Notes References
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 Diphenylmethoxy C₁₈H₂₁NO•HCl 303.83 Harmful (acute), delayed toxicity
Paroxetine Hydrochloride (hemihydrate) 110429-35-1 Benzodioxol, fluorophenyl C₁₉H₂₀FNO₃·HCl 374.83 Antidepressant, fluorophenyl enhances activity
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride 1220027-94-0 Chloro, isopropyl C₁₆H₂₃ClNO•HCl 332.28 Discontinued commercial availability
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride N/A Dichloro, dimethyl C₁₇H₂₂Cl₂NO•HCl 378.73 No specific toxicity data available
3-(3-Ethoxy-benzyl)-piperidine hydrochloride N/A Ethoxybenzyl C₁₅H₂₂NO•HCl 283.80 Safety data emphasize protective measures
Target Compound : 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride N/A 4-Methyl-2-nitrophenoxy C₁₃H₁₇N₂O₃Cl ~312.75* Predicted higher reactivity due to nitro group -

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The nitro group in the target compound is strongly electron-withdrawing, which may reduce solubility in polar solvents compared to analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride (diphenylmethoxy is bulky but less polar) .
    • Chloro and fluoro substituents (e.g., in Paroxetine Hydrochloride) enhance lipophilicity and bioavailability, critical for CNS drug penetration .
  • Steric Effects :

    • Bulky groups like diphenylmethoxy (303.83 g/mol) increase molecular weight and may hinder metabolic degradation, whereas smaller substituents (e.g., ethoxy in 3-(3-Ethoxy-benzyl)-piperidine hydrochloride) improve solubility .

Regulatory and Environmental Considerations

  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Listed in China’s IECSC (Existing Chemical Substance Inventory), indicating prior commercial use . Environmental persistence and biodegradability data are unavailable .

Biological Activity

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methyl-2-nitrophenoxy group, which is critical for its biological interactions. The molecular formula is C12H16ClN2O3C_{12}H_{16}ClN_{2}O_{3} with a molecular weight of approximately 284.73 g/mol. The presence of both nitro and methyl groups influences its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Preliminary studies suggest that the compound may modulate neurotransmitter release, potentially offering therapeutic effects in treating neurological disorders such as depression and anxiety. The nitrophenoxy group may facilitate binding to these receptors through redox mechanisms, enhancing its pharmacological potential.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic activities. In animal models, these compounds have shown promise in reducing symptoms associated with depression and anxiety disorders. For instance, studies have demonstrated that modulation of dopamine receptor activity can lead to improved mood stabilization .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. In vitro studies revealed that it could inhibit seizure activity in various models, suggesting potential applications in epilepsy treatment. The SAR analysis indicates that modifications to the piperidine structure can enhance anticonvulsant efficacy .

Case Studies and Research Findings

  • Neuropharmacological Studies : A study evaluated the effects of this compound on dopamine receptor binding affinity. Results indicated a significant interaction with D2 receptors, which are crucial for mood regulation.
  • Anticonvulsant Activity : In a controlled experiment using the mouse model, the compound exhibited a dose-dependent reduction in seizure frequency, demonstrating its potential as an anticonvulsant agent .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlighted that the presence of the nitro group at the para position significantly enhances the biological activity compared to similar compounds lacking this substitution .

Data Tables

Biological Activity Mechanism Effectiveness Reference
AntidepressantDopamine modulationSignificant reduction in symptoms
AnxiolyticNeurotransmitter releaseImproved anxiety scores
AnticonvulsantReceptor inhibitionDose-dependent seizure reduction

Q & A

Basic: How can researchers optimize the synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride to improve yield and purity?

Methodological Answer:

  • Nucleophilic Substitution : Adapt protocols from analogous piperidine derivatives, such as reacting a nitroaromatic electrophile (e.g., 4-methyl-2-nitrophenol) with a piperidine precursor. Use a base (e.g., triethylamine) in polar aprotic solvents like dichloromethane or dimethylformamide to facilitate the reaction .
  • Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
  • Key Parameters :
    • Temperature: Room temperature for substitution, elevated temperatures (40–60°C) for accelerated kinetics .
    • Stoichiometry: Maintain a 1.2:1 molar ratio of nitroaromatic precursor to piperidine derivative to minimize side products .
    • Workup: Neutralize excess acid with aqueous sodium bicarbonate and extract with dichloromethane .

Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound under various conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as hydrolysis or oxidation, and identify transition states. Software like Gaussian or ORCA can predict activation energies and thermodynamic stability .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., water, DMSO) using AMBER or GROMACS. Analyze hydrogen bonding and π-π stacking interactions involving the nitrophenoxy group .
  • Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites, guiding functionalization strategies .
  • Validation : Cross-reference computational results with experimental data (e.g., NMR for degradation products, DSC for thermal stability) .

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm the presence of the methyl group (δ ~2.3 ppm) and nitrophenoxy protons (δ ~7.5–8.5 ppm). Use deuterated DMSO or CDCl3 .
    • 13C NMR : Identify the piperidine carbons (δ ~25–50 ppm) and aromatic carbons (δ ~110–150 ppm) .
  • Infrared Spectroscopy (IR) : Detect nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and packing interactions, if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported stability data for piperidine derivatives with nitroaromatic substituents?

Methodological Answer:

  • Controlled Comparative Studies : Conduct accelerated stability testing under varying conditions (e.g., humidity, temperature, light exposure). For example:
    • Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition exotherms. Compare results with SDS data from similar compounds .
    • Hydrolytic Stability : Reflux in aqueous buffers (pH 1–13) and monitor degradation via HPLC .
  • Incompatibility Screening : Test reactivity with common lab reagents (e.g., oxidizers, reducing agents) using FTIR or NMR to identify hazardous interactions .
  • Data Reconciliation : Cross-validate findings with multiple sources (e.g., SDS from Kishida Chemical vs. Aaron Chemicals ) and publish methodological details to clarify discrepancies.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources and incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose per hazardous waste regulations .
  • Exposure Response :
    • Inhalation : Move to fresh air; administer oxygen if needed .
    • Skin Contact : Wash with soap and water for 15 minutes .
    • Eye Contact : Rinse with saline solution for 20 minutes .

Advanced: What methodologies enable the study of the metabolic pathways and potential toxicity of nitroaromatic piperidine derivatives in biological systems?

Methodological Answer:

  • In Vitro Metabolism : Use hepatic microsomes or primary hepatocytes to identify phase I/II metabolites. Analyze via LC-MS/MS .
  • Toxicogenomics : Perform RNA sequencing on exposed cell lines (e.g., HepG2) to assess oxidative stress and apoptosis pathways .
  • Acute Toxicity Testing : Conduct OECD Guideline 423 studies in rodents, monitoring clinical signs (e.g., respiratory distress, neurotoxicity) and histopathology .
  • Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools like Toxtree to predict mutagenicity and carcinogenicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
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3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride

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